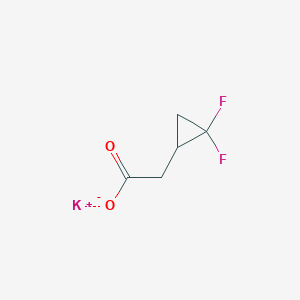

Potassium 2-(2,2-difluorocyclopropyl)acetate

Description

Properties

IUPAC Name |

potassium;2-(2,2-difluorocyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2.K/c6-5(7)2-3(5)1-4(8)9;/h3H,1-2H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJTDXSQLMYOF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137916-98-2 | |

| Record name | potassium 2-(2,2-difluorocyclopropyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(2,2-difluorocyclopropyl)acetate typically involves the reaction of 2,2-difluorocyclopropylacetic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction scheme can be represented as follows:

2,2-difluorocyclopropylacetic acid+KOH→Potassium 2-(2,2-difluorocyclopropyl)acetate+H2O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(2,2-difluorocyclopropyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The cyclopropyl ring and the fluorine atoms can influence the reactivity of the compound in oxidation and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

Organic Synthesis

Potassium 2-(2,2-difluorocyclopropyl)acetate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are essential in developing new materials and pharmaceuticals.

Research indicates that this compound may exhibit significant biological activity due to its interaction with biological systems. Preliminary studies suggest potential enzyme inhibition and receptor modulation, which could lead to therapeutic applications in treating various diseases.

Medicinal Chemistry

The compound's fluorinated structure is believed to enhance its lipophilicity and binding affinity to biological targets. This property makes it a candidate for drug development, particularly in creating novel therapeutics for conditions such as cancer and neurological disorders.

Case Study 1: Antimicrobial Properties

A study on acetic acid derivatives demonstrated their effectiveness in inhibiting bacterial growth in burn wound infections. Given the structural similarities with this compound, it is plausible that this compound may exhibit comparable efficacy against bacterial pathogens.

Case Study 2: Neurological Applications

Research into fluorinated compounds has shown promise in modulating potassium channels associated with neurological disorders. This compound could potentially serve as a modulator for KCNQ channels implicated in benign familial neonatal convulsions and other forms of epilepsy.

Mechanism of Action

The mechanism of action of Potassium 2-(2,2-difluorocyclopropyl)acetate involves its interaction with molecular targets through its fluorinated cyclopropyl ring. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes, receptors, or other biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2,2-Difluorocyclopentyl)acetate

- Molecular Formula : C₉H₁₄F₂O₂

- Key Features : Replaces the cyclopropane with a cyclopentane ring, reducing ring strain and altering lipophilicity.

- Synthesis : Likely via esterification of the corresponding acid.

- Applications : Used in organic synthesis for drug intermediates; the larger ring size may improve bioavailability compared to cyclopropane analogs.

- Physicochemical Properties : Higher molecular weight (192.21 g/mol) and logP (~2.5 estimated) than the potassium salt, favoring membrane permeability.

Potassium (2,2-Difluorocyclopropyl)trifluoroborate

- Molecular Formula : C₃H₄BF₅K (CAS: 2416056-30-7).

- Key Features : Boron-containing analog with trifluoroborate group instead of acetate.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions due to boron’s reactivity, unlike the carboxylate’s ionic properties.

- Advantage : Enhanced stability in aqueous conditions compared to boronic acids.

Ethyl 2-(2,5-Dichlorophenyl)-2,2-Difluoroacetate

- Molecular Formula : C₁₀H₈Cl₂F₂O₂ (CAS: 1215206-21-5).

- Key Features : Aromatic dichlorophenyl group increases steric bulk and electron-withdrawing effects.

- Toxicity : Likely higher toxicity due to chlorine substituents, contrasting with the potassium salt’s use in agrochemicals.

- Applications : Intermediate in herbicide synthesis.

Methyl 2-Chloro-2-Cyclopropylideneacetate

Table 1: Key Properties of Selected Compounds

Stability and Reactivity

Biological Activity

Potassium 2-(2,2-difluorocyclopropyl)acetate is a compound of interest due to its potential biological activities. This article reviews the relevant literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by the presence of a difluorocyclopropyl group attached to an acetate moiety. This structural feature may influence its interaction with biological targets and its overall pharmacokinetic profile.

Research indicates that compounds similar to this compound can modulate various biological pathways:

- Potassium Channel Modulation : Compounds that affect potassium ion flux through voltage-dependent potassium channels have been shown to influence neuronal excitability and may have implications in treating neurological disorders .

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of lactate dehydrogenase (LDH), which plays a crucial role in cellular metabolism and cancer progression. Inhibition of LDH can lead to decreased tumor cell growth and increased apoptosis in certain cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

| Study | Findings | Cell Lines/Models | Mechanism |

|---|---|---|---|

| Study A | Inhibition of LDH activity leading to reduced lactate production | MiaPaCa-2 (pancreatic cancer), A673 (Ewing's sarcoma) | Metabolic disruption |

| Study B | Modulation of KCNQ potassium channels affecting neuronal firing | Neuronal cell models | Ion channel modulation |

| Study C | Induction of apoptosis in cancer cells via metabolic pathways | Various cancer cell lines | Apoptotic signaling |

Case Studies

- Case Study on Cancer Cell Lines : A study explored the effects of this compound on MiaPaCa-2 and A673 cell lines. Results indicated a significant reduction in cell viability correlated with increased LDH inhibition, suggesting potential for use in cancer therapy .

- Neuropharmacological Effects : Another investigation into potassium channel modulators highlighted the ability of compounds similar to this compound to alter neuronal excitability. This suggests possible applications in treating epilepsy or other neurological disorders through modulation of KCNQ channels .

Research Findings

A comprehensive review of literature indicates that this compound exhibits promising biological activities:

- Anticancer Properties : The inhibition of LDH suggests a metabolic targeting strategy that could be beneficial in cancer treatment by depriving tumors of energy sources necessary for growth.

- Neurological Applications : Its potential as a modulator of potassium channels opens avenues for research into treatments for conditions such as epilepsy or chronic pain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Potassium 2-(2,2-difluorocyclopropyl)acetate?

- Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated precursors. For example, cyclopropane rings can be formed via [2+1] cycloaddition using difluorocarbene intermediates. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. Flash chromatography (petroleum ether/Et₂O mixtures) is recommended for purification . Potassium salts are often derived via neutralization of the corresponding carboxylic acid with KOH under anhydrous conditions .

Q. How can researchers ensure purity and avoid byproducts during purification?

- Methodological Answer : Use analytical techniques like HPLC or GC-MS to monitor reaction progress. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents (e.g., acetonitrile). Impurities such as unreacted fluorinated precursors can be identified via NMR .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : , , and NMR to confirm cyclopropane ring integrity and fluorine substitution patterns. For example, NMR signals for geminal difluorides typically appear as triplets (J ≈ 250–300 Hz) .

- IR Spectroscopy : Detect ester carbonyl stretches (~1750 cm) and cyclopropane C-F vibrations (~1150 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the difluorocyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms stabilizes adjacent carbocations but increases ring strain. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the cyclopropane ring may reduce reaction rates. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

Q. What strategies mitigate hydrolytic or thermal degradation of this compound?

- Methodological Answer : Store the compound under inert atmosphere (argon) at ≤−20°C to prevent hydrolysis. Avoid protic solvents (e.g., water, alcohols) and strong acids/bases, which cleave the cyclopropane ring. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways via LC-MS .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.